molecular formula C7H14O3 B1265614 Methyl 2-hydroxy-4-methylpentanoate CAS No. 40348-72-9

Methyl 2-hydroxy-4-methylpentanoate

Cat. No.: B1265614
CAS No.: 40348-72-9
M. Wt: 146.18 g/mol
InChI Key: JOSNYUDSMPILKL-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-methylvalerate is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a sweet, fruity odor and is one of the dominant volatile compounds found in Zhenjiang aromatic vinegar

Mechanism of Action

Target of Action

Methyl 2-hydroxy-4-methylpentanoate, also known as 2-Hydroxyisocaproic acid, methyl ester , is a compound with a fruity odor . It is primarily used as a flavoring agent . The primary targets of this compound are the olfactory receptors that detect smell. These receptors play a crucial role in the perception of taste and flavor.

Biochemical Analysis

Biochemical Properties

Methyl 2-hydroxy-4-methylpentanoate plays a significant role in biochemical reactions, particularly in esterification and hydrolysis processes. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds . These interactions are crucial for the metabolism and breakdown of ester compounds in biological systems. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through ester bond formation and cleavage .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. This compound also impacts gene expression by altering the transcriptional activity of specific genes . Furthermore, this compound affects cellular metabolism by participating in metabolic pathways that involve ester compounds, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through ester bond formation and cleavage. This compound can act as a substrate for esterases and lipases, leading to the hydrolysis of ester bonds and the release of 2-hydroxy-4-methylpentanoic acid . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymes, leading to the formation of 2-hydroxy-4-methylpentanoic acid . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including enzyme inhibition, disruption of metabolic pathways, and adverse effects on organ function . Threshold effects may be observed, where a specific dosage level triggers significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in metabolic pathways that include esterification and hydrolysis reactions. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds, leading to the formation of 2-hydroxy-4-methylpentanoic acid . This compound can also affect metabolic flux by influencing the levels of metabolites involved in ester metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-4-methylvalerate can be synthesized through the esterification of 2-hydroxy-4-methylvaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of methyl 2-hydroxy-4-methylvalerate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

    Oxidation: Methyl 2-hydroxy-4-methylvalerate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-keto-4-methylvaleric acid or 2-hydroxy-4-methylvaleric acid.

    Reduction: Formation of 2-hydroxy-4-methylpentanol.

    Substitution: Formation of 2-chloro-4-methylvalerate or 2-bromo-4-methylvalerate.

Scientific Research Applications

Methyl 2-hydroxy-4-methylvalerate is used in various scientific research applications, including:

Comparison with Similar Compounds

Methyl 2-hydroxy-4-methylvalerate can be compared with other similar compounds such as:

  • Methyl 2-hydroxy-4-methylpentanoate
  • 4-Methylvaleric acid
  • 2-Hydroxy-4-methylpentanoic acid

Uniqueness: Methyl 2-hydroxy-4-methylvalerate is unique due to its specific structure, which imparts a distinct sweet, fruity odor. This makes it particularly valuable in the flavor and fragrance industry. Additionally, its presence in Zhenjiang aromatic vinegar highlights its significance in food chemistry and microbiology .

Properties

IUPAC Name

methyl 2-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSNYUDSMPILKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865995
Record name Methyl 2-hydroxy-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with sweet, fruity, musty odour
Record name Methyl 2-hydroxy-4-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in fat
Record name Methyl 2-hydroxy-4-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.951-0.957
Record name Methyl 2-hydroxy-4-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

40348-72-9
Record name Methyl 2-hydroxy-4-methylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40348-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxy-4-methylpentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040348729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-hydroxy-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-hydroxy-4-methylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-HYDROXY-4-METHYLPENTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89113PPP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl DL-Leucate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of methyl 2-hydroxy-4-methylpentanoate in rambutan fruit?

A1: this compound is a significant volatile compound found in rambutan fruit (Baccaurea motleyana). While not the most abundant volatile, it contributes to the overall aroma profile of the fruit alongside other esters like methyl 2-hydroxy-3-methylbutanoate and methyl 2-hydroxy-3-methylpentanoate. These compounds, along with the major volatile compound (E)-hex-2-enal, are likely key contributors to the characteristic scent of rambutan. []

Q2: Are there any known studies investigating the specific sensory properties of this compound in relation to fruit aroma?

A2: While the provided research [] identifies this compound as a volatile constituent of rambutan fruit, it doesn't delve into its specific sensory properties. Further research would be needed to determine the individual aroma characteristics contributed by this compound and its potential impact on consumer perception of fruit flavor.

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